7-[2-(4-methoxyphenyl)-2-oxoethoxy]-8-methyl-4-phenyl-2H-chromen-2-one 7-[2-(4-methoxyphenyl)-2-oxoethoxy]-8-methyl-4-phenyl-2H-chromen-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC14803241
InChI: InChI=1S/C25H20O5/c1-16-23(29-15-22(26)18-8-10-19(28-2)11-9-18)13-12-20-21(14-24(27)30-25(16)20)17-6-4-3-5-7-17/h3-14H,15H2,1-2H3
SMILES:
Molecular Formula: C25H20O5
Molecular Weight: 400.4 g/mol

7-[2-(4-methoxyphenyl)-2-oxoethoxy]-8-methyl-4-phenyl-2H-chromen-2-one

CAS No.:

Cat. No.: VC14803241

Molecular Formula: C25H20O5

Molecular Weight: 400.4 g/mol

* For research use only. Not for human or veterinary use.

7-[2-(4-methoxyphenyl)-2-oxoethoxy]-8-methyl-4-phenyl-2H-chromen-2-one -

Specification

Molecular Formula C25H20O5
Molecular Weight 400.4 g/mol
IUPAC Name 7-[2-(4-methoxyphenyl)-2-oxoethoxy]-8-methyl-4-phenylchromen-2-one
Standard InChI InChI=1S/C25H20O5/c1-16-23(29-15-22(26)18-8-10-19(28-2)11-9-18)13-12-20-21(14-24(27)30-25(16)20)17-6-4-3-5-7-17/h3-14H,15H2,1-2H3
Standard InChI Key KSDLQHBETUYEGF-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)OCC(=O)C4=CC=C(C=C4)OC

Introduction

The compound 7-[2-(4-methoxyphenyl)-2-oxoethoxy]-8-methyl-4-phenyl-2H-chromen-2-one is a complex organic molecule belonging to the class of chromenone derivatives. Chromenones are known for their diverse biological activities and serve as important scaffolds in medicinal chemistry. This particular compound features multiple functional groups, including a methoxyphenyl group and an oxoethoxy substituent, which contribute to its unique properties and potential applications in medicinal chemistry.

Synthesis

The synthesis of 7-[2-(4-methoxyphenyl)-2-oxoethoxy]-8-methyl-4-phenyl-2H-chromen-2-one typically involves multi-step organic reactions. Common methods include:

  • Condensation Reactions: These involve the reaction of chromone derivatives with methoxyphenyl compounds in the presence of bases.

  • Alkylation: This step introduces methoxy groups using alkylating agents.

  • Oxidation: Oxidizing agents are used for functional group transformations.

StepReaction TypeReagentsConditions
1CondensationBase (e.g., NaOH)Solvent: Ethanol, Temperature: 50°C
2AlkylationAlkylating agent (e.g., CH3I)Solvent: DMF, Temperature: 80°C
3OxidationOxidizing agent (e.g., H2O2)Solvent: Acetic acid, Temperature: 60°C

Biological Activities

Chromenone derivatives, including 7-[2-(4-methoxyphenyl)-2-oxoethoxy]-8-methyl-4-phenyl-2H-chromen-2-one, are known for their diverse biological activities. These include:

  • Antioxidant Properties: Chromenones often exhibit antioxidant properties, which may contribute to their therapeutic potential against oxidative stress-related diseases.

  • Pharmacological Applications: The compound's structure suggests potential applications in medicinal chemistry, particularly in areas where chromenone derivatives have shown efficacy.

Characterization Techniques

Characterization of synthesized compounds like 7-[2-(4-methoxyphenyl)-2-oxoethoxy]-8-methyl-4-phenyl-2H-chromen-2-one typically involves:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the structure by analyzing the compound's magnetic properties.

  • Mass Spectrometry (MS): Employed to determine the molecular weight and purity of the compound.

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